molecular formula C28H42O2 B1674612 gamma-Tocotrienol CAS No. 14101-61-2

gamma-Tocotrienol

Cat. No. B1674612
CAS RN: 14101-61-2
M. Wt: 410.6 g/mol
InChI Key: OTXNTMVVOOBZCV-WAZJVIJMSA-N
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Description

Gamma-Tocotrienol (GT3) is one of the four types of tocotrienol, a type of vitamin E . It is found in nature in eight forms, each of which consists of a head section joined to either a saturated (phytyl) or an unsaturated (farnesyl) tail . GT3 is also a radioprotector and antioxidant, showing antitumor and antihypertensive effects in vivo .


Molecular Structure Analysis

The molecular structure of gamma-Tocotrienol consists of a chromanol ring with a side chain located at the C2 position . The beta- and gamma- forms both have two substituted methyl groups, although at different structural positions (5,8-dimethyl and 7,8-dimethyl, respectively), making both beta/gamma tocotrienol as well as the beta/gamma tocopherol pairs of stereoisomer .


Chemical Reactions Analysis

Tocotrienols demonstrate activity depending on the type of antioxidant performance being measured . All tocotrienols have some physical antioxidant activity due to an ability to donate a hydrogen atom (a proton plus electron) from the hydroxyl group on the chromanol ring, to free radical and reactive oxygen species .


Physical And Chemical Properties Analysis

The polarity of tocotrienols is mainly influenced by the number of methyl groups in the chromanol ring, and to a lesser extent by steric effects of the methyl groups and slightly increased polarity of the unsaturated side chains of tocotrienols compared to those of tocopherols . The chemical formula of gamma-Tocotrienol is C28H42O2 .

Scientific Research Applications

Regulation of Obesity and Metabolic Complications

Gamma-tocotrienol has been identified as having significant effects on obesity and its associated metabolic complications. Studies demonstrate its ability to reduce fat mass, body weight, plasma concentrations of free fatty acids, triglycerides, and cholesterol, as well as improve glucose and insulin tolerance. The mechanisms of action include modulation of adipogenesis, energy sensing, apoptosis in preadipocytes, and inflammation within adipose tissue (Lu Zhao et al., 2016).

Anti-inflammatory Properties

The anti-inflammatory properties of gamma-tocotrienol, alongside alpha-tocopherol, have been explored, showing significant activity in vitro and in vivo. This property could potentially explain the negative outcomes of large-scale interventional trials focused solely on alpha-tocopherol, suggesting a need for further investigation into the combined effects of vitamin E homologues (E. Reiter et al., 2007).

Pharmacological Potential

Gamma-tocotrienol exhibits unique antioxidant and anti-inflammatory properties, surpassing those of alpha-tocopherol, against chronic diseases. Its mechanisms include scavenging reactive nitrogen species, inhibiting proinflammatory signaling, and possessing neuroprotective, anti-cancer, and cholesterol-lowering properties (H. Ahsan et al., 2014).

Progenitor Cell Mobilization

Studies on gamma-tocotrienol have shown promising results in progenitor cell mobilization, indicating its potential as a radiation countermeasure for acute radiation syndrome (ARS). It induces granulocyte colony-stimulating factor (G-CSF) and, in conjunction with AMD3100, mobilizes progenitors that mitigate injury from ionizing radiation (V. Singh et al., 2016).

Neuroprotective Dietary Factors

Gamma-tocotrienol is considered a potential neuroprotective dietary factor due to its effects on signaling pathways involved in neuronal cell death and its ability to modulate cholesterol biosynthesis, suggesting further investigation into its use as a preventive agent against neurodegenerative diseases (J. Frank et al., 2012).

Potential Role in Non-Communicable Diseases

Gamma-tocotrienol's wide array of medicinal properties positions it as a promising agent for the prevention or treatment of various non-communicable diseases (NCDs), including cardiovascular, musculoskeletal, metabolic, gastric, and skin disorders, as well as cancers. Its effects are attributed to the suppression of the mevalonate pathway, inflammatory response, oxidative stress, and modulation of hormones (S. Wong et al., 2020).

Future Directions

Gamma-Tocotrienol is currently under advanced development for hematopoietic acute radiation syndrome (H-ARS). As a pre-exposure drug, it requires only single doses, lacks significant toxicity, and has minimal, ambient temperature storage requirements . Future directions should focus on further investigating how γ-Tocotrienol (solely or in combination) induce anti-cancer molecular pathways when used in the presence of conventional chemotherapeutic drugs .

properties

IUPAC Name

(2R)-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXNTMVVOOBZCV-WAZJVIJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C2CC[C@@](OC2=C1C)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101019984
Record name gamma-Tocotrienol
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Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Tocotrienol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012958
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Product Name

gamma-Tocotrienol

CAS RN

14101-61-2
Record name γ-Tocotrienol
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Record name gamma-Tocotrienol
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Record name gamma-Tocotrienol
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Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R)
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Record name .GAMMA.-TOCOTRIENOL
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Record name gamma-Tocotrienol
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URL http://www.hmdb.ca/metabolites/HMDB0012958
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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